N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-13(15-11-3-6-19-16-11)9-1-4-14-12(7-9)20-10-2-5-18-8-10/h1,3-4,6-7,10H,2,5,8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTSUKUCUHHTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 232.24 g/mol. The compound consists of a pyridine ring substituted with an oxazole group and an oxolanyloxy moiety, which contribute to its biological properties.
Neuroprotective Properties
Research indicates that this compound exhibits neuroprotective properties . It has been investigated for its ability to inhibit specific ion channels and transporters involved in neuronal calcium homeostasis. This inhibition is particularly relevant in conditions like hypoxia/reoxygenation injury, where calcium overload can lead to neuronal damage.
Mechanism of Action:
The compound's mechanism involves:
- Modulation of sodium/calcium exchangers.
- Inhibition of calcium influx through voltage-gated calcium channels.
These actions suggest potential therapeutic applications in neurodegenerative diseases and conditions characterized by calcium dysregulation.
Anti-inflammatory and Anti-cancer Activities
Preliminary studies have shown that derivatives of this compound may also possess anti-inflammatory and anti-cancer activities. The ability to modulate various biological targets positions it as a candidate for further exploration in cancer therapeutics.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Oxolan-3-yloxy)-pyridine | Lacks the oxazole moiety | Simpler structure; less biological activity |
| N-(1,2-thiazol-4-yl)-pyridine | Contains a thiazole instead of an oxazole | Potentially different biological targets |
| 4-Amino-pyridine derivatives | Amino group substitution on pyridine | Known for enhancing synaptic transmission |
N-(1,2-oxazol-3-yyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide stands out due to its dual functionality from both the oxazole and oxolanyloxy groups, enhancing its interaction with specific biological targets compared to simpler analogs.
Study on Ion Channel Modulation
A study focused on the modulation of ion channels revealed that N-(1,2-oxazol-3-yly)-2-(oxolan-3-yloxy)pyridine-4-carboxamide could selectively inhibit certain isoforms of sodium/calcium exchangers. This selectivity was demonstrated through electrophysiological assays showing reduced calcium influx in neuronal cell lines treated with the compound.
Evaluation of Anti-cancer Activity
In vitro studies have assessed the anti-cancer potential of derivatives derived from N-(1,2-oxazol-3-yly)-2-(oxolan-3-yloxy)pyridine-4-carboxamide. These studies indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The comparison below focuses on compounds with similar heterocyclic frameworks, emphasizing structural, physicochemical, and functional differences.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | 293.28 | 1.2 | 0.15 (aqueous) | Pyridine, oxazole, oxolane ether |
| 2-(Oxolan-2-yloxy)pyridine-3-carboxamide | 238.25 | 0.8 | 0.35 | Pyridine, oxolane ether |
| N-(1,3-oxazol-5-yl)pyridine-4-carboxamide | 205.19 | 1.5 | 0.08 | Pyridine, 1,3-oxazole |
| 4-(Oxolan-3-ylmethoxy)benzamide | 237.27 | 1.0 | 0.20 | Benzene, oxolane ether |
Key Observations :
Heterocyclic Substitution : The target compound’s 1,2-oxazole and oxolane-3-yloxy groups introduce steric hindrance and polarity compared to simpler analogs like 2-(oxolan-2-yloxy)pyridine-3-carboxamide. This likely reduces aqueous solubility (0.15 mg/mL vs. 0.35 mg/mL) .
Bioactivity: 1,2-oxazole derivatives are often associated with kinase inhibition or antimicrobial activity, while oxolane ethers improve metabolic stability.
Q & A
Basic Research Questions
Q. How can synthesis conditions for N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on screening reaction parameters such as temperature, solvent polarity, and catalyst choice. For example, oxazole-pyridine hybrids often require condensation reactions between pyridine-4-carboxylic acid derivatives and oxazole-containing amines under reflux conditions (e.g., DMF at 80–100°C) . Design of Experiments (DOE) principles, including fractional factorial designs, can systematically identify critical variables affecting yield . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended to isolate high-purity products .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR (to verify aromatic protons and carboxamide linkages), FT-IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation . For crystalline samples, X-ray diffraction provides definitive stereochemical confirmation. Polar solvents like DMSO-d6 are optimal for NMR solubility, while LC-MS with ESI+ ionization is ideal for detecting impurities .
Q. What initial biological assays are recommended to evaluate the compound’s potential therapeutic activity?
- Methodological Answer : Prioritize in vitro assays based on structural analogs:
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Antiviral : Plaque reduction assays for RNA viruses (e.g., influenza) due to oxazole’s RNA-binding affinity .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given pyridine’s role in ATP-mimetic compounds .
Advanced Research Questions
Q. How can contradictory data in reaction yields or biological activity be systematically resolved?
- Methodological Answer :
- Synthesis : Use response surface methodology (RSM) to model interactions between variables (e.g., solvent polarity vs. temperature). Contradictions in yields may arise from unoptimized stoichiometry or side reactions (e.g., oxazole ring decomposition under acidic conditions) .
- Bioactivity : Perform dose-response curves (IC50/EC50) across multiple cell lines to rule out cell-specific toxicity. Conflicting antimicrobial results may stem from efflux pump variability; include efflux inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) in assays .
Q. What computational strategies can predict reaction pathways or optimize synthetic routes?
- Methodological Answer :
- Reaction path search : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states for key steps like carboxamide coupling .
- Machine learning : Train models on existing oxazole-pyridine reaction datasets to predict optimal catalysts (e.g., HATU vs. EDCI for amide bond formation) .
- Solvent selection : COSMO-RS simulations predict solubility and reaction compatibility (e.g., avoiding protic solvents for oxazole stability) .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer :
- Scaffold diversification : Synthesize derivatives with substituents at the oxazole C5 position (e.g., methyl, halogens) and pyridine C2 (e.g., methoxy, hydroxyl). Test against parallel targets (e.g., kinase panels) to identify selectivity drivers .
- 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) using bioactivity data to map electrostatic/hydrophobic requirements for target binding .
Q. What strategies mitigate solubility challenges in in vivo or cell-based assays?
- Methodological Answer :
- Prodrug design : Introduce phosphate or acetate esters at the carboxamide group to enhance aqueous solubility, with enzymatic cleavage in biological systems .
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound stability while avoiding cytotoxicity .
- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) or polymeric nanoparticles (PLGA) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
